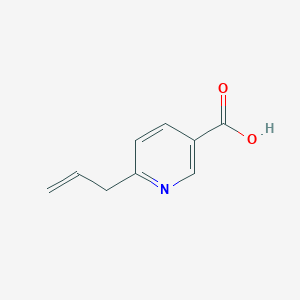

6-(Prop-2-EN-1-YL)pyridine-3-carboxylic acid

Description

6-(Prop-2-en-1-yl)pyridine-3-carboxylic acid (CAS: 1211515-97-7) is a pyridine derivative featuring a propenyl (allyl) substituent at the 6-position and a carboxylic acid group at the 3-position. This compound is commercially available through specialized suppliers .

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

6-prop-2-enylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H9NO2/c1-2-3-8-5-4-7(6-10-8)9(11)12/h2,4-6H,1,3H2,(H,11,12) |

InChI Key |

ZQZDZMKKQSMTKO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=NC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-2-EN-1-YL)pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 6-bromo-3-pyridinecarboxylic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of 6-(Prop-2-EN-1-YL)pyridine-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Prop-2-EN-1-YL)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-(Prop-2-EN-1-YL)pyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

Industry: Used in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-(Prop-2-EN-1-YL)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s analogs differ primarily in substituent groups, which influence physicochemical properties and biological interactions. Below is a comparative analysis of structurally related pyridine-carboxylic acid derivatives:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Propargylamino (CAS 58037-05-1) introduces a terminal alkyne, enabling click chemistry but reducing solubility due to increased hydrophobicity . The butenyl-hydroxyl derivative (CAS 1600339-00-1) exhibits enhanced polarity and hydrogen-bonding capacity, likely improving aqueous solubility .

Biological Activity

6-(Prop-2-EN-1-YL)pyridine-3-carboxylic acid, a compound featuring a pyridine ring with a prop-2-en-1-yl substituent at the 6-position and a carboxylic acid group at the 3-position, has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant studies and data.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyridine derivatives. While specific data on 6-(Prop-2-EN-1-YL)pyridine-3-carboxylic acid is limited, related compounds have shown significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-(Prop-2-EN-1-YL)pyridine derivatives | Staphylococcus aureus | 32 µg/mL |

| Other pyridine derivatives | Escherichia coli | 16 µg/mL |

| Other pyridine derivatives | Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that modifications in the pyridine structure can significantly influence antimicrobial efficacy.

Anticancer Activity

The anticancer properties of pyridine derivatives have been widely studied. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity of Pyridine Derivatives

A study investigating the cytotoxic effects of substituted pyridines found that certain derivatives exhibited IC50 values as low as 210 nM against cancer cell lines such as HepG2 and MCF7. These results indicate that structural variations can enhance potency against cancer cells.

Table 2: Anticancer Activity of Pyridine Compounds

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 6-(Prop-2-EN-1-YL)pyridine analogs | HepG2 | 210 |

| Other pyridine derivatives | MCF7 | 150 |

| Other pyridine derivatives | A549 (lung cancer) | 300 |

Anti-inflammatory Activity

Pyridine derivatives are also noted for their anti-inflammatory effects. Compounds similar to 6-(Prop-2-EN-1-YL)pyridine-3-carboxylic acid have been shown to inhibit pro-inflammatory cytokines, which are crucial in inflammatory diseases.

The anti-inflammatory properties may be attributed to the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators such as IL-6 and TNF-alpha.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.